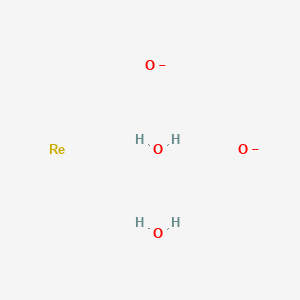
Rhenium(IV) oxide dihydrate; 99.9% (metals basis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium(IV) oxide dihydrate, or ReO2·2H2O, is a chemical compound containing rhenium and oxygen with a molecular weight of 253.03 g/mol. It is a white, crystalline solid with a melting point of 441°C. It is a common reagent used in organic synthesis, and is also used in a variety of scientific research applications.
Mecanismo De Acción
Rhenium(IV) oxide dihydrate is an oxidizing agent that is used to oxidize organic compounds. The oxidizing agent is reduced to rhenium(IV) oxide, which then reacts with the organic compound to form the desired product.
Biochemical and Physiological Effects
Rhenium(IV) oxide dihydrate is not known to have any adverse biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rhenium(IV) oxide dihydrate is a highly reactive reagent that can be used in a variety of laboratory experiments. It is easy to use and is available in a variety of forms, such as powders, solutions, and pellets. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is highly reactive and can be hazardous if not handled properly.
Direcciones Futuras
Rhenium(IV) oxide dihydrate has many potential applications in the fields of organic synthesis and scientific research. It could be used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene. It could also be used in the synthesis of organometallic compounds, such as rhenium(IV) alkoxides, which could be used in the synthesis of catalysts for the polymerization of olefins. Additionally, it could be used in the synthesis of pharmaceuticals and other organic compounds. Finally, it could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Métodos De Síntesis
Rhenium(IV) oxide dihydrate is synthesized by reacting rhenium metal with aqueous hydrogen peroxide. The reaction is conducted in an autoclave at a temperature of 120°C and a pressure of 60 bar. The resulting product is a white, crystalline solid that is 99.9% pure.
Aplicaciones Científicas De Investigación
Rhenium(IV) oxide dihydrate is widely used in scientific research. It is used in the synthesis of organometallic compounds, such as rhenium(IV) alkoxides, which are used in the synthesis of catalysts for the polymerization of olefins. It is also used as a catalyst for the oxidation of alcohols, and as a reagent for the synthesis of other organometallic compounds. It can also be used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene.
Propiedades
IUPAC Name |
oxygen(2-);rhenium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.2O.Re/h2*1H2;;;/q;;2*-2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAZPZUYLOKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-2].[O-2].[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Re-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














